Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate chemical properties
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate
Introduction
The indazole scaffold is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of indazole have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibition properties.[2][3][4] Within this important class of molecules, Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate emerges as a highly valuable synthetic intermediate. The presence of the methoxy groups on the benzene ring and the reactive carboxylate function at the 3-position provides a versatile platform for the synthesis of complex molecular architectures.
This technical guide offers a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and reactivity of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design and synthetic planning.
Chemical Structure
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate consists of a core indazole ring system substituted with two methoxy groups at the 5- and 6-positions and an ethyl carboxylate group at the 3-position.
Figure 1. Chemical Structure of Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate.
Identification and Core Properties
The fundamental identifiers and calculated properties of the molecule are summarized below. These data are crucial for cataloging, analysis, and computational modeling.
| Property | Value | Source/Note |
| IUPAC Name | Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate | - |
| CAS Number | 29281-06-9 | [5][6] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | Calculated |
| Molecular Weight | 250.25 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Ethyl Acetate, Chloroform); low solubility in water | Inferred |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure elucidation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on the analysis of its functional groups and data from closely related indazole analogs.[7][8]
| Technique | Expected Observations |
| ¹H NMR | ~13.0 ppm (s, 1H): Broad singlet for the N-H proton of the indazole ring. ~7.5 ppm (s, 1H): Singlet for the C4-H proton. ~7.2 ppm (s, 1H): Singlet for the C7-H proton. ~4.4 ppm (q, 2H): Quartet for the -OCH₂- of the ethyl ester. ~3.9 ppm (s, 6H): Two overlapping singlets for the two -OCH₃ groups. ~1.4 ppm (t, 3H): Triplet for the -CH₃ of the ethyl ester. |
| ¹³C NMR | ~163 ppm: Carbonyl carbon of the ester. ~140-150 ppm: Aromatic carbons attached to oxygen (C5, C6) and nitrogen. ~110-135 ppm: Other aromatic and pyrazole ring carbons. ~95-105 ppm: Aromatic carbons C4 and C7. ~61 ppm: -OCH₂- carbon of the ethyl ester. ~56 ppm: Methoxy (-OCH₃) carbons. ~14 ppm: -CH₃ carbon of the ethyl ester. |
| IR Spectroscopy | ~3300 cm⁻¹: N-H stretching vibration. ~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1710 cm⁻¹: C=O stretching of the ester. ~1600 cm⁻¹: C=C aromatic ring stretching. ~1250 cm⁻¹: C-O stretching (ether and ester). |
| Mass Spectrometry (ESI-MS) | Calculated m/z: 251.1026 for [M+H]⁺ (C₁₂H₁₅N₂O₄⁺). |
Synthesis and Purification
The synthesis of indazole-3-carboxylates can be achieved through several established routes. A common and effective method involves the [3+2] cycloaddition of an aryne intermediate with a diazo compound.
Retrosynthetic Analysis
A logical retrosynthetic pathway for Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate involves disconnecting the pyrazole ring, identifying a suitable benzyne precursor and ethyl diazoacetate as the key starting materials.
Proposed Synthetic Protocol
The following protocol outlines a typical procedure for the synthesis via an aryne intermediate, adapted from general methods for indazole synthesis.[8][9]
Reaction: Generation of 3,4-dimethoxybenzyne and trapping with ethyl diazoacetate.
Materials:
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate analog (e.g., 1-Bromo-2-(trimethylsilyl)-4,5-dimethoxybenzene) or a suitable alternative benzyne precursor.
-
Ethyl diazoacetate
-
Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon), add the benzyne precursor (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add ethyl diazoacetate (1.5 equiv) to the cooled solution.
-
Slowly add a solution of TBAF (1.8 equiv, 1M in THF) dropwise over 30-40 minutes, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate to yield the crude product.
Purification Methodology
The crude product is typically purified using silica gel column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is generally effective.
-
Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to afford Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate as a solid.
Chemical Reactivity and Derivatization
The title compound possesses three key reactive sites: the N-H of the pyrazole ring, the ester carbonyl, and the electron-rich aromatic ring. This polyfunctionality makes it an exceptionally versatile building block for creating diverse chemical libraries.
N-Alkylation and N-Acylation
The indazole N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form an indazolide anion. This anion is a potent nucleophile that reacts with various electrophiles.
-
Causality: This reaction is regioselective, typically favoring substitution at the N1 position, which is crucial for synthesizing many synthetic cannabinoids and other targeted therapeutics.[10]
-
Application: This pathway is fundamental for introducing diverse side chains, modulating the compound's steric and electronic properties, and improving pharmacokinetic profiles.
Ester Hydrolysis
The ethyl ester can be saponified to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.
-
Causality: The hydrolysis reaction provides a key functional handle—the carboxylic acid—which is a versatile precursor for numerous other functional groups.
-
Application: The resulting 5,6-dimethoxy-1H-indazole-3-carboxylic acid is a critical intermediate for forming amides, which are prevalent in many drug candidates.[11][12]
Amide Formation
The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically mediated by standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole).[1]
-
Causality: This robust and high-yielding reaction allows for the systematic exploration of the chemical space around the 3-position of the indazole core.
-
Application: Many potent and selective kinase inhibitors, such as those targeting PAK1 and GSK-3, are based on the 1H-indazole-3-carboxamide scaffold.[4][13] This derivatization is a cornerstone of structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is not typically an end-product but rather a strategic starting material in drug discovery campaigns.
-
Scaffold for Kinase Inhibitors: The indazole core mimics the purine structure of ATP, allowing it to bind effectively within the ATP-binding pocket of many kinases. By modifying the groups at the N1 and C3 positions, researchers can achieve high potency and selectivity for specific kinase targets implicated in cancer and inflammatory diseases.[3][4]
-
Intermediate for Anti-Inflammatory Agents: Several indazole derivatives have shown potent anti-inflammatory effects.[14][15] The functional handles on the title compound allow for the synthesis of analogs of known anti-inflammatory drugs.
-
Building Block for Neurological Drug Candidates: The indazole scaffold is present in compounds targeting serotonin receptors and other CNS targets.[1][16] This makes Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate a relevant starting point for developing novel treatments for neurological and psychiatric disorders.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions for fine chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and storage information.
Conclusion
Ethyl 5,6-dimethoxy-1H-indazole-3-carboxylate is a strategically important molecule in synthetic and medicinal chemistry. Its well-defined structure, predictable spectroscopic properties, and versatile reactivity make it an ideal starting material for the development of novel therapeutics. The ability to easily derivatize the indazole N1-position and the C3-carboxylate function provides researchers with the tools to conduct extensive SAR studies and generate libraries of compounds aimed at a multitude of biological targets. This guide provides a foundational understanding of its properties and utility, empowering its effective application in modern drug discovery.
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An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]
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